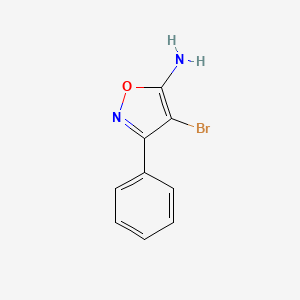

5-Amino-4-bromo-3-phenylisoxazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Amino-4-bromo-3-phenylisoxazole is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Applications

Anticancer Activity

5-Amino-4-bromo-3-phenylisoxazole has been investigated for its potential anticancer properties. Studies have shown that derivatives of isoxazole compounds can inhibit the proliferation of various cancer cell lines. For instance, research indicates that certain isoxazole derivatives can significantly reduce cell migration and invasion in pancreatic ductal adenocarcinoma (PDA) models, suggesting a role in metastasis prevention .

Inhibition of Specific Pathways

This compound acts as a selective pharmacological probe for understanding the roles of cyclic adenosine monophosphate (cAMP) in cellular processes. It has been shown to block intracellular Akt phosphorylation and EPAC-mediated Rap1 activation, which are critical pathways in cancer biology and cellular signaling .

Antiviral Properties

Recent studies highlight the compound's effectiveness against viral infections, including Middle East respiratory syndrome coronavirus (MERS-CoV). It inhibits viral RNA replication and protein expression without affecting the expression of EPAC proteins, showcasing its potential as an antiviral agent .

Synthetic Methodologies

This compound can be synthesized through various metal-free synthetic routes, which are advantageous due to their environmental sustainability. These methods often involve the reaction of nitrile oxides with appropriate precursors to yield isoxazoles without the need for toxic metal catalysts .

Table 1: Synthetic Routes for Isoxazole Derivatives

| Methodology | Description | Advantages |

|---|---|---|

| Metal-free synthesis | Utilizes carboxylic acids and nitrile oxides | Environmentally friendly, high yield |

| Reaction with hydrazones | Forms semicarbazones from isoxazole derivatives | Versatile and adaptable for various targets |

| Use of resin-supported reagents | Enhances reaction efficiency | Facilitates easier purification |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound reveals insights into how modifications to its structure can enhance biological activity. The presence of the bromine atom at the 4-position has been noted to influence its pharmacological profile, affecting both potency and selectivity against various targets .

Case Studies

Several case studies illustrate the compound's applications:

-

Case Study 1: Anticancer Efficacy

In a study involving PDA cells, treatment with this compound resulted in a marked decrease in cell migration and invasion when administered at doses of 10 mg/kg over three weeks. This highlights its potential as a therapeutic agent in cancer treatment . -

Case Study 2: Viral Inhibition

In experiments with MERS-CoV, administration of the compound demonstrated significant antiviral effects, reducing viral yields and protecting cells from cytopathic effects at non-toxic concentrations .

属性

CAS 编号 |

28884-13-1 |

|---|---|

分子式 |

C9H7BrN2O |

分子量 |

239.07 g/mol |

IUPAC 名称 |

4-bromo-3-phenyl-1,2-oxazol-5-amine |

InChI |

InChI=1S/C9H7BrN2O/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,11H2 |

InChI 键 |

CTALDFCDLHWHDI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NOC(=C2Br)N |

规范 SMILES |

C1=CC=C(C=C1)C2=NOC(=C2Br)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。